molecular formula C21H17N3O2S B2373486 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-naphthamide CAS No. 946239-63-0

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-naphthamide

Cat. No. B2373486
CAS RN: 946239-63-0
M. Wt: 375.45
InChI Key: OGBQRCVIJUPREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-naphthamide, commonly known as OPN-305, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Toll-like receptor (TLR) antagonists, which are designed to block the activity of TLRs and thereby modulate the immune response.

Scientific Research Applications

Esterification and Coupling Agents

  • Research has shown the use of related pyridazine compounds in the field of esterification. Specifically, (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters have been identified as efficient and selective coupling agents for equimolar esterification of carboxylic acids and alcohols. This esterification process has been successful with both aliphatic and aromatic carboxylic acids, producing the corresponding esters in good to excellent yield (Won et al., 2007).

Synthesis of Derivatives for Biological Evaluation

  • A study involving the synthesis of pyrazolopyridine, furopyridine, and pyridine derivatives, which are closely related to the specified compound, revealed their potential as CDK2 inhibitors. These compounds, substituted with naphthyl and thienyl moieties, exhibited significant inhibitory effects on different human cancer cell lines, pointing towards their potential in cancer research and treatment (Abdel-Rahman et al., 2021).

Synthetic Routes and Derivative Formation

  • The compound has also been a part of studies focusing on the synthesis of various heterocyclic derivatives. For instance, research on the synthesis of pyridine, pyridazine, pyrimido-[4,5-c]pyridazine, pyrido[3,4-c]pyridazine, 1,6-naphthyridine, and phthalazine derivatives highlights the versatility of these compounds in creating a wide range of chemical structures with potential applications in pharmaceuticals and material science (Rady & Barsy, 2006).

Biological Evaluation in Anti-Inflammatory Agents

  • Derivatives of the compound have been evaluated for their biological activities, particularly in the realm of anti-inflammatory agents. Synthesis of aminothiazoles, thiazolylacetonitrile, imidazo[1,2-a]pyridine, imidazo[2,1-b]thiazole, chromene, and benzo[f]chromene derivatives containing the naproxenoyl moiety has been investigated, providing insights into the anti-inflammatory potential of these compounds (Thabet et al., 2011).

properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-20-10-9-18(19-6-3-13-27-19)23-24(20)12-11-22-21(26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14H,11-12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQRCVIJUPREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.